3-benzyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one
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Overview
Description
3-BENZYL-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-SPIRO[1-BENZOTHIENO[2,3-D]PYRIMIDINE-7,1’-CYCLOHEXAN]-4-ONE is a complex heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by its unique spiro structure, which includes a benzothieno and pyrimidine moiety. The presence of sulfur and nitrogen atoms in the structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-BENZYL-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-SPIRO[1-BENZOTHIENO[2,3-D]PYRIMIDINE-7,1’-CYCLOHEXAN]-4-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions typically require specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol or dimethylformamide). Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The presence of the thioxo group allows it to interact with thiol-containing enzymes, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar compounds include other thioxopyrimidines and their derivatives, such as:
- 2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-SPIRO[1-BENZOTHIENO[2,3-D]PYRIMIDINE-7,1’-CYCLOHEXAN]-4-ONE
- 3-BENZYL-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-SPIRO[1-BENZOTHIENO[2,3-D]PYRIMIDINE-7,1’-CYCLOHEXAN]-4-THIONE These compounds share similar structural features but may differ in their specific substituents and biological activities. The unique spiro structure and the presence of the benzyl group in 3-BENZYL-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-SPIRO[1-BENZOTHIENO[2,3-D]PYRIMIDINE-7,1’-CYCLOHEXAN]-4-ONE contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N2OS2 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
3-benzyl-2-sulfanylidenespiro[1,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C22H24N2OS2/c25-20-18-16-9-12-22(10-5-2-6-11-22)13-17(16)27-19(18)23-21(26)24(20)14-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H,23,26) |
InChI Key |
ZNVOXZZHYVTXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC3=C(C2)SC4=C3C(=O)N(C(=S)N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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